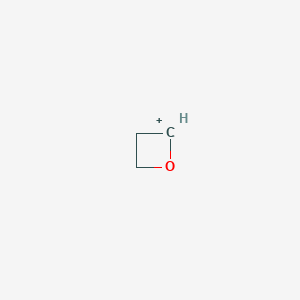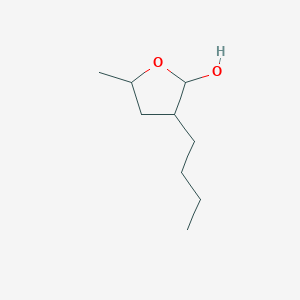
2-Furanol, 3-butyltetrahydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanol, 3-butyltetrahydro-5-methyl- is an organic compound with the molecular formula C12H22O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique structure which includes a furan ring substituted with butyl and methyl groups
Méthodes De Préparation
The synthesis of 2-Furanol, 3-butyltetrahydro-5-methyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of furfural derivatives under specific reaction conditions . Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction. The exact conditions, such as temperature, pressure, and choice of solvent, can vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
2-Furanol, 3-butyltetrahydro-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives .
Applications De Recherche Scientifique
2-Furanol, 3-butyltetrahydro-5-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In the medical field, research may focus on its potential therapeutic properties. Industrial applications include its use as a flavoring agent due to its aromatic properties .
Mécanisme D'action
The mechanism of action of 2-Furanol, 3-butyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways within a biological system . The exact molecular targets can vary, but they often include enzymes and receptors that are involved in metabolic processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
2-Furanol, 3-butyltetrahydro-5-methyl- can be compared with other similar compounds such as furfural and 2-furanone . These compounds share a common furan ring structure but differ in their substituents and functional groups. The uniqueness of 2-Furanol, 3-butyltetrahydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Similar compounds include furfural, 2-furanone, and 5-methylfurfural .
Propriétés
Numéro CAS |
57261-85-5 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-butyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-8-6-7(2)11-9(8)10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
VLBPIQWNTUKENP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(OC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


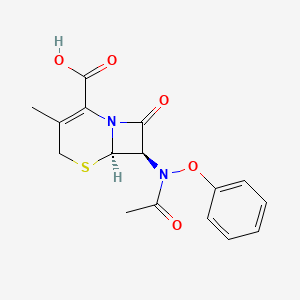

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
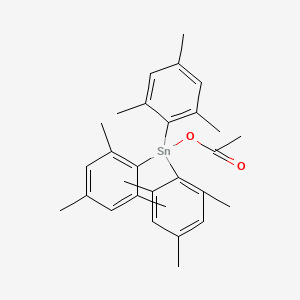
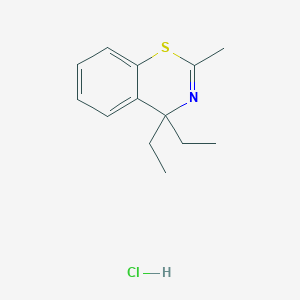

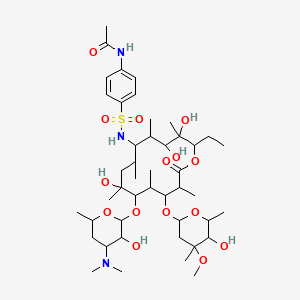

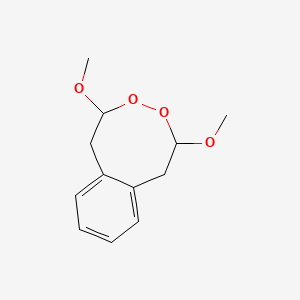
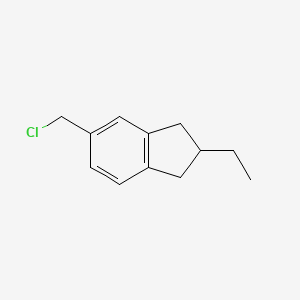
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
